molecular formula C16H13ClN4O B2385996 N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788531-94-1

N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2385996
CAS RN: 1788531-94-1
M. Wt: 312.76
InChI Key: VCWUYIBDWIPPLG-UHFFFAOYSA-N
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Description

Compounds like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” belong to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a variety of applications, including as antifungal, antibacterial, and antiviral agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis pathway for “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” can be determined using techniques such as X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the specific conditions and reagents used. For example, the compound could potentially undergo reactions at the amide bond or at the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

  • Medicinal Chemistry Antiproliferative Activity: Derivatives of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research.
  • Chemical Synthesis and Protection

    • Carboxyl Group Protection : N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can serve as a reagent for protecting carboxyl groups by forming their 4-chlorobenzyl esters. These esters are more stable to acid than the corresponding benzyl esters. Researchers utilize this property in chemical synthesis .

    Structural Studies

    • X-ray Crystallography : The X-ray crystal structure of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has been determined, revealing its molecular arrangement. The compound exhibits a fully planar chlorobenzene ring with the CH₂-Cl bond nearly orthogonal to it. This structural information aids in understanding its properties and reactivity .

Safety and Hazards

The safety and hazards associated with “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the results of initial studies. If the compound shows promising activity in preliminary tests, it could be further optimized and evaluated in more complex models .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then reacted with phenylacetylene to form 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole. This compound is then reacted with ethyl chloroformate to form N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester, which is finally converted to the desired compound by reacting it with ammonia.", "Starting Materials": [ "4-chlorobenzyl chloride", "sodium azide", "phenylacetylene", "ethyl chloroformate", "ammonia" ], "Reaction": [ "4-chlorobenzyl chloride + sodium azide → 4-chlorobenzyl azide", "4-chlorobenzyl azide + phenylacetylene → 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole", "4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole + ethyl chloroformate → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester", "N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester + ammonia → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" ] }

CAS RN

1788531-94-1

Molecular Formula

C16H13ClN4O

Molecular Weight

312.76

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21)

InChI Key

VCWUYIBDWIPPLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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